
3,4-dimethyl-2,3-dihydro-1H-inden-1-ol
Overview
Description
3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol is a bicyclic organic compound featuring a hydroxyl group at the 1-position, methyl groups at the 3- and 4-positions, and a partially saturated indene backbone. This structure confers rigidity and stereochemical complexity, making it a valuable intermediate in medicinal chemistry and materials science. It is commercially available as a building block for organic synthesis, with pricing reflecting its specialized applications (e.g., €1,577.00 per 500 mg) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 3,4-dimethyl-2,3-dihydro-1H-inden-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone or aldehyde under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form saturated hydrocarbons using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products
Oxidation: Formation of 3,4-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 3,4-dimethyl-2,3-dihydro-1H-indane.
Substitution: Formation of 3,4-dimethyl-2,3-dihydro-1H-inden-1-yl chloride or bromide.
Scientific Research Applications
3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity and physicochemical properties of dihydroindenol derivatives are highly sensitive to substituent placement and stereochemistry. Key analogues include:
Key Structural Insights :
- Methyl Group Positioning : The 3,4-dimethyl substitution in the target compound introduces steric hindrance and electronic effects distinct from 1,1- or 3,3-dimethyl analogues. This may influence binding affinity in biological systems, as seen in PD-L1 inhibitors where substituent placement on analogous scaffolds correlates with IC₅₀ values .
- Hydroxyl Group Placement : Moving the hydroxyl group from the 1-position (target compound) to the 4- or 5-position (e.g., 91969-55-0, 4957-24-8) alters hydrogen-bonding capacity and solubility.
Physical and Chemical Properties
- Solubility and Stability : Hydroxyl and methyl groups influence polarity. For example, 3,3-dimethylindan-5-ol (4957-24-8) has a logP ~2.5, suggesting moderate hydrophobicity .
- Safety Profiles : Analogues like 2,3-dihydro-1-methyl-1H-inden-4-ol (CAS 20294-29-5) require precautions for inhalation exposure, while others lack detailed hazard data .
Biological Activity
3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula CHO. It is a derivative of indan, a bicyclic hydrocarbon, and has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.
The compound features a hydroxyl group that allows it to participate in various chemical reactions such as oxidation and reduction. Its unique structure contributes to its reactivity and potential applications in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 162.23 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that the compound effectively inhibits the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were determined against several pathogens:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These findings suggest that the compound could be a candidate for developing antimicrobial agents.
Antioxidant Activity
Another significant aspect of this compound is its antioxidant capacity. In vitro assays have shown that it scavenges free radicals effectively. The half-maximal inhibitory concentration (IC) for radical scavenging was found to be approximately 25 μM, indicating moderate antioxidant activity compared to established antioxidants like ascorbic acid.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group enables hydrogen bonding with enzymes or receptors, modulating their activities. This interaction may lead to altered metabolic pathways or enhanced cellular defense mechanisms against oxidative stress.
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various derivatives of indan compounds, including this compound. The study highlighted that this compound displayed superior activity against Gram-positive bacteria compared to other tested analogs .
Research on Antioxidant Properties
A study investigating the antioxidant properties of several indan derivatives found that this compound significantly reduced oxidative stress markers in cell cultures exposed to harmful reactive oxygen species (ROS). This suggests its potential role in protective therapies against oxidative damage .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation of indene derivatives followed by regioselective reduction. For example, methylation at the 3,4-positions can be achieved using methylating agents like methyl iodide in the presence of Lewis acids (e.g., AlCl₃). Subsequent hydrogenation of the indene backbone using catalytic hydrogenation (Pd/C or Raney Ni) under controlled pressure (1–3 atm) yields the dihydro structure. Optimization of solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) significantly affects regioselectivity and byproduct formation . Table 1 : Comparison of Synthetic Methods
Method | Yield (%) | Key Conditions | Purity (HPLC) |
---|---|---|---|
Friedel-Crafts + H₂ | 65–75 | AlCl₃, CH₂Cl₂, 0°C | ≥95% |
Grignard Addition | 50–60 | Mg, THF, reflux | 85–90% |
Reductive Amination* | 70–80 | NaBH₄, MeOH, RT | ≥90% |
*For intermediates with ketone groups. |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) resolve methyl group splitting (δ 1.2–1.4 ppm for CH₃) and diastereotopic protons in the dihydro ring (δ 2.5–3.0 ppm). COSY and HSQC confirm coupling patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and hydrogen-bonding networks. For example, intermolecular O–H···O interactions stabilize the lattice .
- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns (e.g., M+1 peaks for C₁₁H₁₄O).
Q. How does the hydroxyl group in this compound influence its reactivity in nucleophilic substitutions?
- Methodological Answer : The hydroxyl group participates in hydrogen bonding, reducing nucleophilicity unless protected (e.g., silylation with TBSCl). Under acidic conditions, it can act as a leaving group in SN1 reactions. For example, treatment with HBr generates a bromo derivative via carbocation intermediates, with regioselectivity governed by the dimethyl-substituted indene’s stability .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) achieves enantioselectivity. Alternatively, kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) separates enantiomers. Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol eluents validates enantiomeric excess (>99%) .
Q. How can computational modeling (DFT, MD) predict the compound’s interaction with biological targets, and how do these predictions align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., hydroxyl and methyl groups). Molecular docking (AutoDock Vina) screens against protein databases (e.g., CYP450 enzymes) to predict binding affinities. Validation involves comparing computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies often arise from solvent effects, requiring MD simulations (AMBER) to account for solvation .
Q. What experimental approaches resolve contradictions between observed and predicted spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer : Conflicting NMR data may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (VT-NMR) between −50°C and 50°C identifies slow-exchange conformers. For example, broadening of methyl signals at low temperatures suggests restricted rotation. Computational NMR prediction tools (e.g., ACD/Labs) benchmark against experimental shifts, with deviations >0.5 ppm prompting re-evaluation of proposed tautomers or impurities .
Q. How does the electronic effect of 3,4-dimethyl substitution modulate the compound’s stability under oxidative conditions?
- Methodological Answer : The electron-donating methyl groups stabilize the indene ring via hyperconjugation, reducing susceptibility to oxidation. Accelerated stability testing (40°C/75% RH) with HPLC monitoring shows slower degradation compared to non-methylated analogues. Radical scavengers (e.g., BHT) further inhibit oxidation, as confirmed by ESR spectroscopy detecting peroxide radicals .
Q. Data Contradiction Analysis
Q. Case Study: Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents—how to reconcile these findings?
- Methodological Answer : Solubility discrepancies arise from polymorphic forms. Powder X-ray diffraction (PXRD) identifies crystalline vs. amorphous phases. For example, the α-polymorph (crystalline) is sparingly soluble in hexane, while the β-form (amorphous) dissolves readily. Solvent-mediated phase transitions are tracked via dynamic light scattering (DLS) during solubility assays .
Properties
IUPAC Name |
3,4-dimethyl-2,3-dihydro-1H-inden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8,10,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEMTFAKDUDBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC(=C12)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.